molecular formula C14H17ClN2O3S B5212134 1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B5212134
M. Wt: 328.8 g/mol
InChI Key: AIXIEGHEVZIGEL-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S.ClH/c1-8-13(9(2)17)20-14(15-8)16-11-7-10(18-3)5-6-12(11)19-4;/h5-7H,1-4H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXIEGHEVZIGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)OC)OC)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone with thiourea under specific conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research applications where other thiazole derivatives may not be suitable .

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